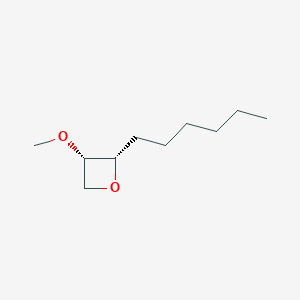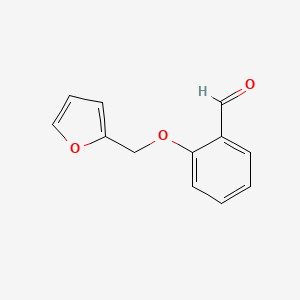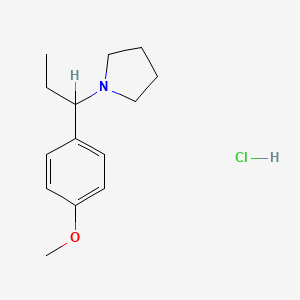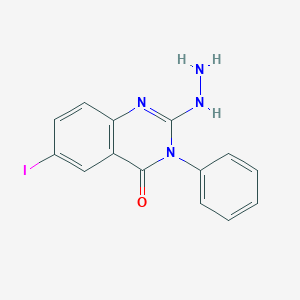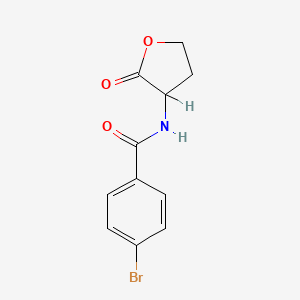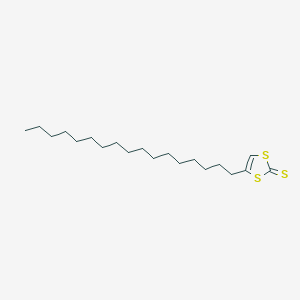
4-Heptadecyl-1,3-dithiole-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Heptadecyl-1,3-dithiole-2-thione is a member of the dithiolethione class of compounds, which are known for their sulfur-containing heterocyclic structures.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Heptadecyl-1,3-dithiole-2-thione typically involves the reaction of 1,3-dithiole-2,4,5-trithione with long-chain alkyl halides under reflux conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like toluene . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
4-Heptadecyl-1,3-dithiole-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other sulfur-containing derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted dithiolethiones.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds.
Wirkmechanismus
The primary mechanism of action of 4-Heptadecyl-1,3-dithiole-2-thione involves the activation of the Nrf2 signaling pathway. This activation leads to the induction of phase II detoxifying enzymes, which play a crucial role in protecting cells from oxidative damage and carcinogens . The compound interacts with molecular targets such as Keap1, leading to the release and activation of Nrf2, which then translocates to the nucleus and promotes the expression of antioxidant response elements .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-5-pyrazinyl-3H-1,2-dithiole-3-thione (Oltipraz): Known for its chemopreventive properties.
5-(4-Methoxyphenyl)-3H-1,2-dithiole-3-thione (ADT): Used as a saliva stimulant and has shown anticancer properties.
Uniqueness
4-Heptadecyl-1,3-dithiole-2-thione is unique due to its long alkyl chain, which imparts distinct physicochemical properties. This structural feature enhances its lipophilicity, making it more suitable for applications in lipid environments and potentially improving its bioavailability and efficacy in biological systems .
Eigenschaften
CAS-Nummer |
79196-29-5 |
|---|---|
Molekularformel |
C20H36S3 |
Molekulargewicht |
372.7 g/mol |
IUPAC-Name |
4-heptadecyl-1,3-dithiole-2-thione |
InChI |
InChI=1S/C20H36S3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-18-22-20(21)23-19/h18H,2-17H2,1H3 |
InChI-Schlüssel |
JLYAOFBZLYGGHN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC1=CSC(=S)S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


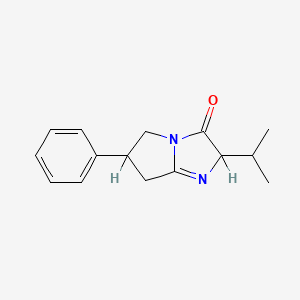
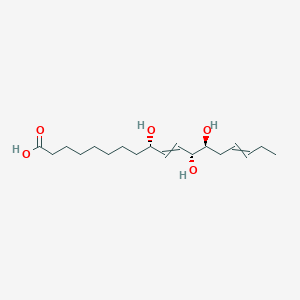
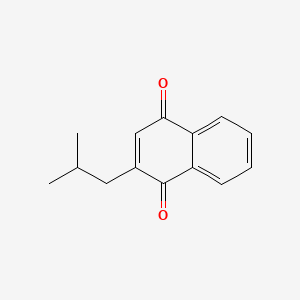
![2-[(4-Methoxyphenyl)methylidene]butanal](/img/structure/B14449113.png)
![Acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14449120.png)

